molecular formula C13H14O3 B1325467 Ethyl 4-(cyclopropanecarbonyl)benzoate CAS No. 863769-67-9

Ethyl 4-(cyclopropanecarbonyl)benzoate

Cat. No. B1325467
M. Wt: 218.25 g/mol
InChI Key: XSMZWMTZXKUJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729104B2

Procedure details

Intermediate i-3a was prepared from 4-ethoxycarbonylphenyl zinc iodide and cyclopropanecarbonyl chloride following the above procedure as described for intermediate i-1a. m/z (ES) 219 (MH)+. 1HNMR (500 MHz, CDCl3): δ 8.17 (d, 2H, J=8.5 Hz), 8.08 (d, 2H, J=8.4 Hz), 4.44 (q, 2H, J=7.1 Hz), 2.71 (m, 1H), 1.45 (t, 3H, J=7.1 Hz), 1.31 (m, 2H), 1.13 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[CH2:2]([O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([Zn+])=[CH:9][CH:8]=1)=[O:6])[CH3:3].[CH:14]1([C:17](Cl)=[O:18])[CH2:16][CH2:15]1>>[CH:14]1([C:17]([C:10]2[CH:11]=[CH:12][C:7]([C:5]([O:4][CH2:2][CH3:3])=[O:6])=[CH:8][CH:9]=2)=[O:18])[CH2:16][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C(C)OC(=O)C1=CC=C(C=C1)[Zn+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(=O)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.